molecular formula C19H14O4 B5525772 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5525772
M. Wt: 306.3 g/mol
InChI Key: WJCSSTWNVXULIP-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by a fused furan and chromenone ring system, with a methoxyphenyl and a methyl group as substituents. It is a modified analog of psoralen, a naturally occurring compound known for its photoreactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves the MacLeod method. This method starts with 7-hydroxy-4-(4-methoxyphenyl)coumarins as the precursor. The reaction proceeds through a series of steps including cyclization and methylation to form the final furochromenone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process would likely involve optimized reaction conditions to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological molecules. Due to its structural similarity to psoralen, it can intercalate into DNA and, upon exposure to ultraviolet light, form covalent bonds with thymine bases. This photoreactive property makes it useful in photodynamic therapy, where it can induce cell death in targeted tissues .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A naturally occurring compound with similar photoreactive properties.

    Coumarin Derivatives: Compounds with a similar chromenone structure but different substituents.

    Furocoumarins: A class of compounds that includes psoralen and its derivatives.

Uniqueness

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-11-10-22-17-9-18-16(7-14(11)17)15(8-19(20)23-18)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCSSTWNVXULIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.